Product packaging for Aminoadipic acid-d6(Cat. No.:)

Aminoadipic acid-d6

Cat. No.: B12380211
M. Wt: 167.19 g/mol
InChI Key: OYIFNHCXNCRBQI-NMFSSPJFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Stable Isotope-Labeled Compounds in Advanced Research Methodologies

Stable isotope-labeled compounds are indispensable tools in a multitude of scientific disciplines, including biochemistry, pharmacology, and environmental science. clearsynth.comsymeres.com Unlike their radioactive counterparts, stable isotopes are non-radioactive, making them safe for use in a wide array of studies, including those involving human subjects. diagnosticsworldnews.commoravek.com The incorporation of stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into a molecule creates a unique "tag" without significantly altering its chemical or biological properties. moravek.comcreative-proteomics.com

This isotopic labeling is particularly crucial in analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.comdiagnosticsworldnews.com In mass spectrometry, the difference in mass-to-charge ratio between the labeled (heavy) and unlabeled (light) compound allows for their distinct detection and quantification. nih.gov This is the foundation of using stable isotope-labeled compounds as internal standards, which are essential for correcting variations in sample preparation and instrument response, thereby ensuring accurate and precise measurements. clearsynth.comscioninstruments.com The use of deuterated internal standards, for instance, can compensate for matrix effects, where other components in a complex sample might interfere with the analysis. clearsynth.comtexilajournal.com

Furthermore, stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules within a biological system. symeres.comdiagnosticsworldnews.com By introducing a labeled compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME), providing invaluable insights into metabolic pathways and their kinetics. symeres.comdiagnosticsworldnews.com

Overview of α-Aminoadipic Acid's Fundamental Roles in Core Metabolic Networks

α-Aminoadipic acid (α-AAA) is a non-proteinogenic amino acid that serves as a key intermediate in the metabolism of the essential amino acid, lysine (B10760008). biocrates.com In humans and other mammals, α-AAA is primarily formed during the catabolism (breakdown) of lysine, a process that mainly occurs in the liver and kidneys. biocrates.comnih.gov The principal pathway for lysine degradation involves the formation of saccharopine, which is then converted to α-AAA. nih.govwikipedia.org

The metabolic significance of α-AAA extends beyond its role as a lysine catabolite. It has been identified as a potential biomarker for several health conditions. biocrates.com Elevated levels of α-AAA have been associated with an increased risk of developing type 2 diabetes, with studies suggesting it may play a role in modulating glucose homeostasis and insulin (B600854) secretion. diabetesjournals.orgnih.govfrontiersin.org It is also linked to cardiometabolic diseases and is considered a potential marker for oxidative stress and mitochondrial dysfunction. nih.govmolecularyou.com

In fungi, the α-aminoadipate pathway is a crucial route for the biosynthesis of lysine, making it a potential target for the development of antifungal drugs. biocrates.comwikipedia.org This pathway is distinct from the primary lysine synthesis pathway found in bacteria and plants. wikipedia.orgyoutube.com

The involvement of α-AAA in these fundamental metabolic networks underscores its importance in both normal physiology and disease states. biocrates.comnih.gov

Rationale for Deuteration in Metabolic and Analytical Studies

The use of deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, offers specific advantages in metabolic and analytical research. juniperpublishers.com Deuterium is a stable, non-radioactive isotope of hydrogen. juniperpublishers.com The primary rationale for deuteration lies in its ability to serve as a robust internal standard in quantitative mass spectrometry. clearsynth.comtexilajournal.comnih.gov

A deuterated internal standard, such as rac-α-Aminoadipic Acid-d6, is chemically almost identical to the endogenous analyte (α-Aminoadipic Acid). researchgate.net This similarity ensures that it behaves in the same manner during sample extraction, derivatization, and chromatographic separation. researchgate.net However, due to the mass difference imparted by the deuterium atoms, the deuterated standard can be distinguished from the unlabeled analyte by the mass spectrometer. scioninstruments.com This co-elution and differential detection allow for highly accurate quantification of the target analyte by correcting for any losses or variations that may occur during the analytical process. clearsynth.comtexilajournal.com

Beyond its use as an internal standard, deuteration can also be employed to investigate reaction mechanisms and kinetics through the "kinetic isotope effect." symeres.com The bond between carbon and deuterium is stronger than the bond between carbon and hydrogen. This difference can lead to a slower rate for reactions that involve the breaking of this bond, providing insights into the rate-limiting steps of metabolic pathways. symeres.comacs.org In drug metabolism studies, selective deuteration can sometimes be used to alter metabolic pathways, potentially improving a drug's pharmacokinetic profile. symeres.comjuniperpublishers.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO4 B12380211 Aminoadipic acid-d6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO4

Molecular Weight

167.19 g/mol

IUPAC Name

5-amino-2,2,3,3,4,4-hexadeuteriohexanedioic acid

InChI

InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/i1D2,2D2,3D2

InChI Key

OYIFNHCXNCRBQI-NMFSSPJFSA-N

Isomeric SMILES

[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])C([2H])([2H])C(=O)O

Canonical SMILES

C(CC(C(=O)O)N)CC(=O)O

Origin of Product

United States

Synthetic Strategies and Isotopic Incorporation for Rac α Aminoadipic Acid D6

Chemical Synthesis Approaches for α-Aminoadipic Acid

α-Aminoadipic acid (α-AAA) is a six-carbon dicarboxylic amino acid that serves as an intermediate in the metabolism of lysine (B10760008). biocrates.commedchemexpress.com Several chemical synthesis routes have been developed to produce this important biomolecule.

One of the earliest methods involves the α-bromination of a carboxylic acid followed by an SN2 substitution with ammonia (B1221849). libretexts.org A more contemporary approach is the reductive amination of an α-keto acid, such as α-ketoadipic acid, using ammonia and a reducing agent. libretexts.org This method proceeds through an intermediate imine that is subsequently reduced to form the amino acid. libretexts.org

Other notable synthetic strategies include:

Homologation of L-glutamic acid: This method extends the carbon chain of L-glutamic acid to produce L-α-aminoadipic acid. tandfonline.com

Conversion from L-lysine: An alternative procedure involves the conversion of the terminal methylene (B1212753) group of L-lysine into a carboxylic acid. tandfonline.comtandfonline.com

Enzymatic cleavage: (R)-α-aminoadipic acid can be readily obtained on a large scale through the enzymatic cleavage of cephalosporin (B10832234) C. nih.gov

The choice of synthetic route often depends on the desired stereochemistry (L-, D-, or racemic) and the availability of starting materials. For the synthesis of racemic α-aminoadipic acid, methods starting from achiral precursors are often preferred. libretexts.org

Methodologies for Targeted Deuterium (B1214612) Labeling and Isotopic Enrichment

The introduction of deuterium atoms into a molecule, known as deuterium labeling, is a powerful technique for isotopic tracing. iaea.org Stable isotopes like deuterium (²H), ¹³C, and ¹⁵N are widely used in metabolic research. chempep.com Deuterium is particularly advantageous due to its relative inexpensiveness and availability in large quantities. zeochem.com

Several methods can be employed for the targeted deuterium labeling of amino acids:

Exchange Reactions: This is a common method that involves the exchange of protons for deuterons in the presence of a deuterated solvent, such as D₂O, often under acidic or alkaline conditions. iaea.orgnih.gov The lability of α-protons in amino acids facilitates this exchange. nih.gov

Reduction of Functional Groups: Deuterium can be introduced by the reduction of functional groups using deuterated reducing agents. For instance, the reduction of an α-keto acid with a deuterated borohydride (B1222165) in the presence of ammonia would yield a deuterium-labeled amino acid.

Catalytic Hydrogenation: Saturation of double bonds with deuterium gas (D₂) in the presence of a catalyst is another effective method for introducing deuterium. iaea.org

From Labeled Precursors: The synthesis can start from commercially available isotopically labeled building blocks. nih.gov

The goal of these methods is to achieve high isotopic enrichment, which refers to the percentage of molecules that have been successfully labeled with the desired isotope. chempep.com

Considerations for Racemic Synthesis and Purity in Labeled Compounds

The synthesis of a racemic mixture, containing equal amounts of both enantiomers (D and L forms), is often the direct outcome of synthetic methods that start from achiral precursors without the use of chiral catalysts or resolving agents. libretexts.org For many applications, such as in mass spectrometry-based quantitative analyses, a racemic mixture of the labeled compound is suitable.

Ensuring the chemical and isotopic purity of the final labeled compound is of paramount importance. nih.govrsc.org

Chemical purity refers to the absence of other chemical species. zeochem.com It is typically assessed using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Isotopic purity , on the other hand, refers to the degree of isotopic enrichment and the absence of unlabeled or partially labeled molecules. nih.gov High-resolution mass spectrometry (HR-MS) is a powerful tool for determining isotopic purity by analyzing the relative abundance of different isotopologs (molecules that differ only in their isotopic composition). nih.govrsc.org Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the position of the deuterium labels and provide insights into the isotopic purity. rsc.org

It is also crucial to consider the stability of the deuterium label. While C-D bonds are generally stable, deuterium loss can occur under certain conditions, potentially compromising the accuracy of experimental results. sigmaaldrich.com Careful selection of the labeling position and appropriate handling and storage of the labeled compound are essential to maintain its isotopic integrity.

Advanced Analytical Spectrometric and Chromatographic Methodologies Employing Rac α Aminoadipic Acid D6

Development and Validation of Quantitative Mass Spectrometry Assays for Deuterated Metabolites

The increasing use of deuterated compounds in mass spectrometry-based quantitative analyses is driven by the need for high accuracy and precision. rsc.org These labeled compounds are instrumental in a variety of applications, from tracking metabolic pathways to serving as internal standards for quantifying endogenous molecules. rsc.orgnih.gov The development and validation of robust quantitative assays are paramount to harnessing the full potential of deuterated metabolites like rac α-Aminoadipic Acid-d6.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantitative analysis of amino acids and other metabolites in complex biological matrices. The use of stable isotope-labeled internal standards, such as rac α-Aminoadipic Acid-d6, is a cornerstone of accurate quantification with this method. mdpi.comnih.govnih.gov

A typical LC-MS/MS protocol for amino acid analysis involves a protein precipitation step, followed by chromatographic separation and mass spectrometric detection. restek.com For instance, a simple and rapid method for quantifying 20 proteinogenic L-amino acids in a small volume of mouse plasma has been developed and validated. nih.gov This method utilizes hydrophilic interaction chromatography (HILIC) for superior retention and peak shape of the underivatized amino acids. nih.gov To ensure accuracy and mitigate matrix effects, uniformly [¹³C, ¹⁵N]-stable-isotope-labeled amino acids are used as internal standards for each respective amino acid. nih.gov

The chromatographic separation is often achieved using a specialized column, such as an Intrada Amino Acid column, with a gradient elution of mobile phases like ammonium (B1175870) formate (B1220265) in water and acetonitrile/water/formic acid mixtures. nih.gov The total run time for such an analysis can be as short as 13 minutes. nih.gov Method validation includes assessing linearity, sensitivity, accuracy, precision, recovery, matrix effects, and stability to ensure the assay is specific, accurate, and reliable. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Amino Acid Analysis

ParameterSpecification
Chromatography Hydrophilic Interaction Chromatography (HILIC)
Column Intrada Amino Acid (50 x 3 mm, 3 µm)
Mobile Phase A 100 mM ammonium formate in water
Mobile Phase B Acetonitrile: water: formic acid (95: 5: 0.3, v/v/v)
Flow Rate 0.6 mL/min
Column Temperature 35 °C
Total Run Time 13 minutes
Internal Standards Stable-isotope-labeled amino acids

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of amino acids, including α-aminoadipic acid. d-nb.infocore.ac.uk Due to the polar nature of amino acids, derivatization is a necessary step to increase their volatility and improve their chromatographic behavior prior to GC analysis. sigmaaldrich.com This process involves replacing the active hydrogens on the polar functional groups with nonpolar moieties. sigmaaldrich.com

Common derivatization reagents include silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms stable tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com Other methods involve reactions with chloroformates, which can derivatize multiple functional groups in a single step. nist.gov The choice of derivatization method is critical and should result in a quantitative reaction that yields a single, stable product with good chromatographic properties and a characteristic mass spectrum for reliable identification. nist.gov

Capillary columns are standard in modern GC applications, with stationary phases coated on the inner wall. d-nb.infocore.ac.uk The retention time of the derivatized analytes depends on their properties and the type of stationary phase used. d-nb.infocore.ac.uk The use of an internal standard, such as [2,5,5-²H₃] α-aminoadipic acid, is crucial for accurate quantification and can significantly improve the R-squared values of calibration curves. core.ac.uk

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

ReagentDerivative FormedKey Features
MTBSTFA tert-butyl dimethylsilyl (TBDMS)More stable and less moisture-sensitive than other silylating agents. sigmaaldrich.com
Chloroformates Methoxycarbonyl derivativesDerivatizes multiple functional groups in a single step. nist.gov

Role of rac α-Aminoadipic Acid-d6 as an Internal Standard in Research Quantification

In quantitative analysis, particularly in mass spectrometry, the use of an internal standard is essential to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the detector. Isotopically labeled compounds, such as rac α-Aminoadipic Acid-d6, are considered the gold standard for internal standards in mass spectrometry. rsc.orgnih.gov

The key advantage of using a deuterated internal standard like rac α-Aminoadipic Acid-d6 is that it co-elutes with the non-labeled analyte during chromatography and experiences similar ionization efficiency and fragmentation in the mass spectrometer. However, due to the mass difference imparted by the deuterium (B1214612) atoms, the ions of the internal standard and the analyte have different mass-to-charge ratios (m/z), allowing for their separate detection. nih.govnih.gov This enables the calculation of a precise ratio of the analyte to the internal standard, which is used for quantification, thereby minimizing errors and improving the accuracy and repeatability of the measurement. nih.gov

The use of racemic α-aminoadipic acid standards is also important in chiral metabolomics to accurately quantify both D- and L-amino acids in biological samples. nih.gov

Principles of Chromatographic Separation for Stereoisomers and Labeled Analogs

The separation of stereoisomers, which have identical physical properties like boiling point and solubility, presents a significant challenge in chromatography. minia.edu.eg Since they cannot be separated by conventional techniques, specialized methods are required. minia.edu.egresearchgate.net All methods for separating enantiomers rely on creating a chiral environment to induce diastereomeric interactions. minia.edu.eg

One common approach is the use of chiral stationary phases (CSPs) in gas chromatography (GC) and high-performance liquid chromatography (HPLC). minia.edu.egnumberanalytics.com These stationary phases are designed to interact differently with each enantiomer, leading to different retention times and thus their separation. minia.edu.eg Macrocyclic glycopeptide antibiotics, such as vancomycin (B549263) and teicoplanin, are effective CSPs for a wide range of chiral compounds. researchgate.net

Another strategy involves reacting the racemic mixture with an enantiomerically pure resolving agent to form diastereomeric compounds. minia.edu.eg These diastereomers have different physical properties and can be separated using standard chromatographic techniques. minia.edu.eg After separation, the resolving agent can be cleaved to recover the individual enantiomers. minia.edu.eg

The separation of isotopically labeled analogs from their non-labeled counterparts is typically not necessary in mass spectrometry-based methods, as they are distinguished by their mass-to-charge ratio. However, the chromatographic behavior of deuterated compounds can sometimes differ slightly from their non-deuterated counterparts, a phenomenon known as the "isotope effect," which may lead to partial separation on the chromatographic column. This effect is generally small but needs to be considered during method development.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Characterizing Isotopic Labeling Patterns

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical technique that provides detailed information about molecular structure and is invaluable for characterizing isotopically labeled compounds. acs.org It is used to confirm the structural integrity of the molecule and to determine the position and extent of isotopic labeling. rsc.org

For deuterated compounds like rac α-Aminoadipic Acid-d6, both proton (¹H) NMR and deuterium (²H) NMR can be employed. nih.gov ¹H NMR can be used to determine the degree of deuteration by observing the reduction in the intensity of proton signals at the labeled positions. nih.gov Conversely, ²H NMR directly detects the deuterium nuclei, providing a clear picture of the labeling pattern. A combination of ¹H and ²H NMR can provide a more accurate determination of isotopic abundance than mass spectrometry or ¹H NMR alone. nih.gov

NMR is also crucial for studying the conformational dynamics of molecules in solution. acs.org The introduction of stable isotopes can be used to simplify complex spectra and to probe specific sites within a molecule. acs.orgnih.gov While NMR is a powerful tool, challenges can arise from spectral distortions due to sample inhomogeneity or the use of non-deuterated solvents, which can affect the accuracy of quantitative analysis. acs.org

Mechanistic and Pathway Elucidation Studies Utilizing Rac α Aminoadipic Acid D6 As a Metabolic Tracer

Elucidation of Lysine (B10760008) and Tryptophan Catabolic Pathways in Model Systems

Stable isotope tracing is a fundamental technique for unraveling the complexities of metabolic pathways. nih.gov The introduction of a labeled substrate, such as rac α-Aminoadipic Acid-d6, enables researchers to follow the transformation of the isotope through a series of biochemical reactions, providing clear insights into the metabolic fate of the compound. nih.gov

In humans, α-aminoadipic acid (α-AAA) is a key intermediate in the catabolism of the essential amino acid lysine. biocrates.comscielo.br The primary route for lysine degradation is the saccharopine pathway, which converts lysine to α-AAA. frontiersin.orgreactome.org This pathway is crucial for maintaining lysine homeostasis. scielo.br Studies using isotopically labeled lysine have been instrumental in delineating the steps of this pathway, which involves the enzymes lysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH) and α-aminoadipate semialdehyde dehydrogenase (AASADH). frontiersin.org The use of deuterated α-aminoadipic acid allows for further investigation into the downstream fate of this metabolite.

Furthermore, α-aminoadipic acid is connected to tryptophan metabolism. While not a direct intermediate, the pathways of these two amino acids are linked. For instance, altered tryptophan-kynurenine metabolism has been observed in various conditions, and tracer studies using labeled tryptophan have been employed to investigate these changes. nih.gov The kynurenine (B1673888) pathway is the main route for tryptophan degradation in mammals and leads to the production of several neuroactive compounds. researchgate.netnih.gov By using tracers like rac α-Aminoadipic Acid-d6, researchers can explore the interplay between lysine and tryptophan catabolism, particularly in how perturbations in one pathway may affect the other.

Table 1: Key Pathways Involving α-Aminoadipic Acid

Pathway Key Role of α-Aminoadipic Acid Associated Amino Acids
Lysine Catabolism (Saccharopine Pathway) Intermediate Lysine, Glutamate (B1630785)
Tryptophan Catabolism (Kynurenine Pathway) Indirectly linked through metabolic interplay Tryptophan, Kynurenine

Investigation of Metabolic Flux and Intermediary Metabolism via Stable Isotope Tracing

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system. wikipedia.org Stable isotope tracers, such as rac α-Aminoadipic Acid-d6, are central to these investigations. nih.govnih.gov By introducing a deuterated substrate and measuring its incorporation into downstream metabolites, researchers can calculate the flux through various metabolic pathways. wikipedia.orgnih.gov This approach provides a dynamic view of cellular metabolism that goes beyond simple measurements of metabolite concentrations. nih.gov

Deuterium-labeled substrates are valuable in tracing the flow of atoms through intermediary metabolism. researchgate.netnih.gov For example, tracing the deuterium (B1214612) from rac α-Aminoadipic Acid-d6 can reveal its conversion to other key metabolic intermediates. In humans, α-aminoadipic acid is ultimately converted to acetyl-CoA, which can then enter the citric acid cycle or be used for fatty acid synthesis. biocrates.com Following the d6-label allows for the quantification of the contribution of lysine catabolism to these central metabolic hubs.

Studies utilizing 13C-labeled α-aminoadipic acid have provided insights into whole-body lysine oxidation and balance. nih.gov These tracer studies, conducted over 24-hour periods, have helped to determine the rates of lysine metabolism under different dietary conditions. nih.gov The use of a d6-labeled tracer offers an alternative and complementary approach, with the potential for different analytical sensitivities and applications in mass spectrometry-based analyses. technologynetworks.com

Analysis of Enzymatic Transformations and Biochemical Reaction Mechanisms Involving α-Aminoadipic Acid Analogues

The use of deuterated substrates like rac α-Aminoadipic Acid-d6 is invaluable for studying the mechanisms of enzymes involved in its metabolism. The kinetic isotope effect, where the presence of a heavier isotope like deuterium can slow down a reaction rate, provides a powerful tool for probing reaction mechanisms. nih.govnih.gov

The conversion of α-aminoadipate to α-aminoadipic δ-semialdehyde in yeast is a multi-step process involving an adenylyl derivative and reduction by NADPH. scilit.com Studying this transformation with a deuterated substrate could help to elucidate the stereochemistry and rate-limiting steps of the enzymatic reactions.

Furthermore, biocatalytic methods are being developed for the stereoselective deuteration of α-amino acids. nih.govnih.gov These enzymatic approaches offer precise control over the position and stereochemistry of the deuterium label, which is crucial for detailed mechanistic studies. nih.govnih.gov The enzymes involved, such as pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, can be repurposed to create a variety of deuterated amino acids. nih.govnih.gov Understanding these enzymatic transformations is essential for designing and synthesizing specific isotopic tracers for metabolic research.

Research into carboxylic acid reductases (CARs) and transaminases (TAs) has demonstrated the potential for one-pot enzymatic cascades to transform related dicarboxylic acids like adipic acid into valuable chemicals. researchgate.netbangor.ac.uk These studies provide a framework for understanding the types of enzymatic reactions that α-aminoadipic acid and its analogs can undergo.

Contributions to Understanding Metabolic Perturbations in In Vitro and In Vivo Research Models

Stable isotope tracing with compounds like rac α-Aminoadipic Acid-d6 is a cornerstone of research into metabolic diseases. nih.gov In vitro models, such as cultured cells, and in vivo animal models are widely used to study the metabolic changes associated with conditions like diabetes, obesity, and cardiovascular disease. mdpi.comnih.gov

In vitro models of metabolic diseases, such as adipocyte cell lines, provide a controlled environment to investigate the effects of metabolic perturbations. nih.govpharmaron.com Introducing rac α-Aminoadipic Acid-d6 into these systems allows for precise measurement of how conditions mimicking diabetes or obesity affect the flux through the lysine catabolic pathway. youtube.com This information is critical for understanding the pathophysiology of these diseases and for identifying potential therapeutic targets.

Applications of Rac α Aminoadipic Acid D6 in Fundamental Biological Research Systems

Utilization in Proteomics Research: Principles of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Related Approaches

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful quantitative proteomics technique that relies on metabolically incorporating "heavy" labeled amino acids into the entire proteome of cultured cells. nih.govresearchgate.net Typically, essential amino acids like lysine (B10760008) or arginine, containing heavy isotopes such as ¹³C or ¹⁵N, are used. youtube.com This allows for the direct comparison of protein abundance between two cell populations, for example, a control group ("light") and a treated group ("heavy"), which are mixed and analyzed together by mass spectrometry. nih.govyoutube.com

While rac α-Aminoadipic Acid-d6 is not a proteinogenic amino acid and therefore not used in traditional SILAC for global proteome labeling, its principle of stable isotope labeling is fundamental to related quantitative approaches in proteomics and metabolomics. nih.gov Instead of labeling all proteins, deuterated metabolites like α-Aminoadipic Acid-d6 are used as tracers to follow specific metabolic pathways and quantify changes in metabolite pools.

In this context, rac α-Aminoadipic Acid-d6 can be introduced to biological systems to study the flux through the lysine degradation pathway. Researchers can track the conversion of the labeled α-AAA into downstream metabolites, providing quantitative data on pathway activity under various conditions. Furthermore, α-AAA has been identified as a marker of protein oxidation, specifically arising from the oxidative damage of lysine residues. biocrates.com By using the d6-labeled compound as an internal standard, researchers can accurately quantify the levels of endogenous α-AAA in tissue or cell samples, offering a precise measure of oxidative stress and protein damage. This "spike-in" approach, where a known amount of a heavy labeled compound is added to a sample, is a common strategy in quantitative mass spectrometry to ensure accuracy. nih.gov

Role in Investigating Neurochemical Processes and Receptor Interactions in Experimental Contexts

The non-labeled form of α-aminoadipic acid has been shown to interact with the nervous system, and its deuterated counterpart, rac α-Aminoadipic Acid-d6, is an invaluable tool for studying these interactions with precision. osf.ionih.gov Deuterated tracers, in general, are increasingly used in neurological research to assess cellular metabolism and pathway dynamics in the brain using techniques like deuterium (B1214612) magnetic resonance spectroscopy (DMRS). osf.ioosf.ioresearchgate.net

Research using the D-isomer of α-aminoadipic acid (D-α-AA) has demonstrated its role as an antagonist of certain excitatory amino acid receptors. In studies on frog spinal cord motoneurons, D-α-AA was shown to significantly reduce the depolarizations caused by L-glutamate, L-aspartate, and N-methyl-D-aspartate (NMDA), while having little effect on the response to quisqualate. osf.io This suggests that D-α-AA can selectively block specific neuroexcitatory pathways, making its labeled form, as part of the racemic d6 mixture, useful for probing receptor function and pharmacology in experimental models.

Furthermore, α-aminoadipic acid is implicated in the health and function of glial cells, with some evidence suggesting it can inhibit astrocyte activation. nih.gov The L-isomer, L-α-aminoadipic acid, is known to be involved in regulating neurotransmitters and inhibiting glutamate (B1630785) transport. nih.govebi.ac.uk Using rac α-Aminoadipic Acid-d6 allows researchers to trace its uptake, metabolism, and effect on these various neural cell types and processes without the confounding signals from endogenous pools of the metabolite.

Table 1: Investigated Effects of α-Aminoadipic Acid Isomers on Neural Systems

IsomerInvestigated EffectExperimental ModelFinding
D-α-Aminoadipic AcidAntagonism of excitatory amino acid receptorsFrog Spinal Cord MotoneuronsAttenuated responses to L-glutamate, L-aspartate, and NMDA; did not affect quisqualate response. osf.io
L-α-Aminoadipic AcidEffects on Müller cells (retinal glia)Isolated RetinaPreferentially abolished the "on" component of the Müller cell light response and caused histological damage. ebi.ac.uk
L-α-Aminoadipic AcidNeurotransmitter regulationGeneral Neurological ContextImplicated in the inhibition of glutamate transport. nih.gov

Applications in Microbiological and Plant Metabolism Studies

In many fungi and some bacteria, the α-aminoadipate pathway is the exclusive route for synthesizing the essential amino acid lysine, a pathway absent in humans. wikipedia.orgnih.gov This makes the enzymes within this pathway prime targets for the development of antifungal drugs. The pathway begins with acetyl-CoA and α-ketoglutarate and proceeds through several intermediates, including homocitrate, α-ketoadipate, and α-aminoadipate, before finally yielding lysine. wikipedia.org

The introduction of rac α-Aminoadipic Acid-d6 into fungal or bacterial cultures allows researchers to meticulously study the kinetics and regulation of this vital biosynthetic pathway. ebi.ac.uk By monitoring the conversion of the labeled α-AAA into its downstream products, such as saccharopine and ultimately lysine, scientists can identify pathway bottlenecks, assess the efficacy of potential enzyme inhibitors, and explore the regulatory mechanisms that control lysine production. wikipedia.orgnih.gov For instance, studies in Penicillium chrysogenum, a fungus used to produce penicillin (which requires α-AAA as a precursor), have used labeled α-AAA to understand its uptake and metabolism, revealing that the intracellular concentration of α-AAA is directly related to the rate of penicillin synthesis. ebi.ac.uk

In contrast to fungi, plants utilize the α-aminoadipate pathway primarily for the breakdown (catabolism) of lysine. nih.gov While the pathway shares intermediates with the fungal biosynthetic route, the enzymatic regulation differs. For example, the plant enzyme lysine-oxoglutarate reductase (LKR) exhibits unidirectional activity, which is a key factor in regulating the catabolic function of the pathway. nih.gov Supplying rac α-Aminoadipic Acid-d6 to plant tissues or cell cultures enables precise measurement of the flux through this catabolic route, helping to elucidate how plants manage lysine homeostasis and respond to metabolic stresses.

Development of Research Assays for Lysine Metabolism Studies in Experimental Models

rac α-Aminoadipic Acid-d6 is a critical component in the development of research assays designed to study lysine metabolism, particularly in the context of human health and disease. In mammals, lysine is an essential amino acid that is degraded primarily through the saccharopine pathway, in which α-aminoadipic acid is a key intermediate metabolite. biocrates.comnih.gov A separate route, the pipecolate pathway, is predominant in the brain and converges with the saccharopine pathway. nih.gov

Disruptions in lysine metabolism are linked to several pathological conditions. α-Aminoadipic acid itself has been identified as a biomarker for predicting the risk of developing type 2 diabetes. biocrates.com Therefore, accurate and sensitive assays to measure the levels of α-AAA and other related metabolites are crucial. By using rac α-Aminoadipic Acid-d6 as an internal standard in mass spectrometry-based assays, researchers can achieve highly accurate quantification of endogenous α-AAA in blood, urine, or tissue samples.

This labeled compound is also indispensable for studying inborn errors of metabolism, such as α-aminoadipic semialdehyde dehydrogenase (ALDH7A1) deficiency. In this condition, the breakdown of lysine is blocked, leading to the accumulation of α-aminoadipic semialdehyde (AASA) and other upstream metabolites. ebi.ac.uk Using labeled precursors like deuterated lysine or rac α-Aminoadipic Acid-d6 in cellular or animal models of the disease allows scientists to trace the metabolic block, quantify the accumulation of toxic intermediates, and test the efficacy of potential therapeutic strategies, such as dietary lysine restriction or enzyme therapies. ebi.ac.uk

Table 2: Key Pathways in Mammalian Lysine Metabolism

Pathway NamePrimary LocationKey FeatureRole of α-Aminoadipic Acid
Saccharopine Pathway Extracerebral Tissues (e.g., Liver)Predominant pathway for lysine degradation in most of the body. nih.govA central intermediate metabolite formed from lysine breakdown. biocrates.com
Pipecolate Pathway BrainPredominant pathway for lysine degradation in the brain. nih.govThe two pathways converge, with pipecolate metabolism also leading to α-aminoadipate formation. nih.gov

Stereochemical Considerations in the Research Application of Rac α Aminoadipic Acid D6

Implications of Racemic Mixtures in Biochemical and Enzymatic Studies

The primary implication of using a racemic mixture like rac α-Aminoadipic Acid-d6 in biochemical research stems from the high degree of stereospecificity exhibited by enzymes. mdpi.comacs.org Biological systems, particularly metabolic pathways, are evolved to recognize and process specific enantiomers of a substrate. In the case of amino acids, the L-enantiomer (S-configuration for most) is typically the biologically active form. mdpi.comnih.gov

Enzymatic Specificity and Metabolic Fate:

The metabolism of α-aminoadipic acid (α-AAA) is a key part of the lysine (B10760008) degradation pathway in mammals and a biosynthesis pathway in fungi. biocrates.comnih.gov Enzymes in these pathways, such as amino acid oxidases and dehydrogenases, are strictly stereospecific. mdpi.comacs.org For instance, L-amino acid oxidases will catalyze the oxidative deamination of L-α-aminoadipic acid, while D-amino acid oxidases will act on the D-enantiomer. mdpi.comnih.gov

When rac α-Aminoadipic Acid-d6 is introduced into a biological system:

The L-d6 enantiomer is expected to enter the primary metabolic pathway, being converted to α-ketoadipate-d6 by L-amino acid transaminases or oxidases. nih.gov Its flux through the pathway can be tracked using mass spectrometry.

The D-d6 enantiomer will not be processed by the same enzymes. mdpi.com It may be metabolized by a separate set of D-specific enzymes, accumulate in tissues, or be excreted unchanged. The (R)-enantiomer of α-AAA is known to exhibit distinct biological activity, such as acting as an antagonist at the N-methyl-D-aspartate (NMDA) receptor. nih.gov

Research Findings:

Studies on amino acid metabolism consistently highlight the importance of stereochemistry. For example, research on the enzymatic conversion of racemic amino acids demonstrates that specific enzymes can be used to resolve racemates by selectively converting one enantiomer into a different chemical form. nih.govpsu.edursc.org This principle underscores the challenge of using a racemic mixture as a tracer: the biological system itself actively "separates" the enantiomers. Deuterated amino acids are frequently used to probe enzyme mechanisms and track metabolic pathways, but control over the stereochemistry is crucial for accurate interpretation. nih.govnih.gov

Table 1: Differential Biological Roles of α-Aminoadipic Acid Enantiomers

Enantiomer Primary Biological Role/Pathway Potential Research Interpretation Issue with Racemic Mixture
L-α-Aminoadipic Acid Intermediate in lysine degradation (mammals) and biosynthesis (fungi). biocrates.comnih.gov Tracking this enantiomer reflects the primary metabolic flux of lysine catabolism.
D-α-Aminoadipic Acid Not a substrate for L-specific enzymes; may be metabolized by D-amino acid oxidases or act as an NMDA receptor antagonist. mdpi.comnih.gov Its accumulation or alternative metabolism can confound measurements if not distinguished from the L-form.

Strategies for Chiral Resolution and Enantioselective Analysis in Research Methodologies

To address the ambiguities introduced by racemic mixtures, researchers employ various strategies for chiral resolution (physical separation of enantiomers) and enantioselective analysis (quantification of individual enantiomers without prior separation). nih.gov

Chiral Chromatography:

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. nih.govsigmaaldrich.com This is typically achieved using a Chiral Stationary Phase (CSP).

Mechanism: CSPs are packed with a chiral material that interacts differently with each enantiomer, causing one to be retained on the column longer than the other, thus achieving separation. chromatographytoday.comsigmaaldrich.com

Types of CSPs: For amino acids like α-aminoadipic acid, several types of CSPs are effective. Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin-bonded phases) are particularly successful for resolving underivatized amino acids because they possess ionic groups compatible with aqueous mobile phases. sigmaaldrich.comsigmaaldrich.comnih.govnih.gov Polysaccharide-based CSPs are also widely used, often for derivatized amino acids. phenomenex.com

Table 2: Comparison of Chiral Stationary Phases (CSPs) for Amino Acid Resolution

CSP Type Principle of Separation Suitability for α-AAA-d6 Advantages
Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T) Multiple interactions including hydrogen bonding, ionic interactions, and inclusion complexation. sigmaaldrich.com High Can separate underivatized, polar amino acids; compatible with LC-MS. chromatographytoday.com
Ligand Exchange Formation of transient diastereomeric metal complexes (e.g., with Cu²⁺) on the stationary phase. chromatographytoday.com Moderate Useful for amino acids without a UV chromophore.
Polysaccharide-based (e.g., Lux Cellulose/Amylose) Chiral recognition via hydrogen bonds, dipole-dipole interactions, and inclusion into chiral cavities. phenomenex.com High (with derivatization) Broad applicability for many classes of chiral compounds.

Chiral Derivatization:

An alternative to using a chiral column is to derivatize the racemic mixture with a Chiral Derivatizing Agent (CDA). nih.gov

Mechanism: The CDA reacts with both enantiomers of rac α-Aminoadipic Acid-d6 to form a pair of diastereomers. Diastereomers have different physical properties and can be separated using standard, non-chiral chromatography techniques like reversed-phase HPLC or gas chromatography (GC). nih.govsigmaaldrich.comyoutube.com

Common Reagents: Reagents such as o-Phthaldialdehyde (OPA) combined with a chiral thiol (e.g., N-acetyl-L-cysteine) or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) are commonly used for amino acid analysis. nih.gov

The choice between direct chiral HPLC and derivatization depends on the sample matrix, required sensitivity, and available instrumentation. For metabolic studies using rac α-Aminoadipic Acid-d6, an LC-MS method with a chiral column is often preferred as it allows for the direct, simultaneous quantification of both deuterated enantiomers and their endogenous, non-labeled counterparts.

Future Prospects and Methodological Advancements in Deuterated Amino Acid Research

Emerging Technologies for Enhanced Isotope Tracing and Multi-Omics Integration

The development of next-generation analytical platforms is set to revolutionize the use of deuterated amino acids like rac α-Aminoadipic Acid-d6. High-resolution mass spectrometry (HRMS) and advanced nuclear magnetic resonance (NMR) spectroscopy are enabling more sensitive and specific detection of isotopically labeled molecules within complex biological matrices. nih.gov These technologies are crucial for resolving the intricate details of metabolic fluxes and pathway dynamics.

A particularly promising area is the advent of spatial metabolomics, which allows for the visualization of metabolite distribution within tissues. nih.gov Techniques such as matrix-assisted laser desorption/ionization (MALDI) imaging, when combined with stable isotope labeling, can map the location of deuterated compounds and their metabolic products at a subcellular level. This provides a spatial context to metabolic activity that has been previously unattainable.

Furthermore, the integration of data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, is a key area of development. nih.govholo-omics.science The use of deuterated amino acids as tracers can provide crucial functional data for these multi-omics studies. By correlating changes in gene expression or protein levels with the metabolic fate of a deuterated tracer, researchers can build more comprehensive models of biological systems and disease states. researchgate.net This integrated approach is essential for understanding the complex interplay between different molecular layers that govern cellular function.

Potential for Novel Research Applications in Systems Biology and Quantitative Metabolomics

The unique properties of deuterated amino acids are opening up new avenues of research in systems biology and quantitative metabolomics. In systems biology, which aims to understand the holistic behavior of biological systems, deuterated tracers are invaluable for constructing and validating dynamic metabolic models. researchgate.net By tracking the flow of isotopes through metabolic networks, researchers can quantify pathway activities and identify regulatory nodes, providing a more complete picture of cellular physiology.

Quantitative metabolomics, which focuses on the precise measurement of metabolite concentrations, heavily relies on the use of stable isotope-labeled internal standards for accuracy and reproducibility. nih.gov The commercial availability of compounds like rac α-Aminoadipic Acid-d6 facilitates the development of robust and validated quantitative assays for a wide range of metabolites. nih.gov This is particularly important for clinical biomarker discovery and validation, where accurate quantification is paramount. nih.gov

The future of quantitative metabolomics will likely see the development of more comprehensive panels of deuterated standards, covering a larger portion of the metabolome. This will enable more extensive and accurate metabolic profiling, leading to a deeper understanding of the metabolic basis of health and disease. The continued development of biocatalytic methods for the synthesis of selectively deuterated amino acids will also expand the toolkit available to researchers, allowing for more sophisticated experimental designs to probe specific enzymatic reactions and metabolic pathways. nih.govnih.govacs.org

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for characterizing the purity and enantiomeric composition of rac α-Aminoadipic Acid-d6 (Major)?

  • Methodological Answer :

  • Step 1 : Use High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (e.g., cellulose- or amylose-derived columns) to separate enantiomers. Validate column efficiency using racemic standards .
  • Step 2 : Confirm isotopic incorporation (d6 labeling) via Mass Spectrometry (MS) . Compare fragmentation patterns with non-deuterated analogs to verify deuterium placement .
  • Step 3 : Quantify purity via Nuclear Magnetic Resonance (NMR) . Integrate peaks for residual protons in deuterated positions (e.g., δ 1.5–2.5 ppm for methylene groups) and calculate purity thresholds (<98% for analytical use) .

Q. How is rac α-Aminoadipic Acid-d6 utilized as an internal standard in metabolic flux analysis?

  • Methodological Answer :

  • Step 1 : Spike known concentrations into biological samples (e.g., cell lysates) to correct for matrix effects during extraction. Optimize spiking ratios (e.g., 1:10 analyte:internal standard) to avoid saturation .
  • Step 2 : Use isotope dilution mass spectrometry (IDMS) for absolute quantification. Calibrate using deuterated vs. non-deuterated response factors .
  • Step 3 : Validate recovery rates (≥90%) via spike-and-recovery experiments across biological replicates .

Advanced Research Questions

Q. How do isotopic effects of deuterium in rac α-Aminoadipic Acid-d6 influence kinetic studies in enzyme-catalyzed reactions?

  • Methodological Answer :

  • Step 1 : Conduct kinetic isotope effect (KIE) experiments. Compare VmaxV_{max} and KmK_m between deuterated and non-deuterated substrates. Use stopped-flow spectrometry for rapid kinetic measurements .
  • Step 2 : Model isotopic interference using density functional theory (DFT) to predict bond-breaking tendencies in active sites. Cross-validate with experimental 2H^{2}H-NMR shifts .
  • Step 3 : Address data contradictions (e.g., unexpected KmK_m shifts) by isolating solvent vs. primary isotope effects. Replicate under controlled pH/temperature conditions .

Q. What experimental design considerations are critical for minimizing racemization during the synthesis or storage of rac α-Aminoadipic Acid-d6?

  • Methodological Answer :

  • Step 1 : Optimize synthetic conditions (e.g., low-temperature reactions, inert atmospheres) to reduce epimerization. Monitor via real-time circular dichroism (CD) spectroscopy .
  • Step 2 : Assess storage stability using accelerated stability testing (40°C/75% RH for 6 months). Track enantiomeric excess (ee) via chiral HPLC and correlate degradation kinetics with Arrhenius models .
  • Step 3 : Implement factorial design to evaluate interactions between variables (e.g., temperature, light exposure). Use ANOVA to identify significant degradation factors (p<0.05p < 0.05) .

Q. How can researchers resolve discrepancies in quantitative data when rac α-Aminoadipic Acid-d6 is used in complex biological matrices?

  • Methodological Answer :

  • Step 1 : Perform matrix-matched calibration to account for ion suppression/enhancement in MS. Compare slopes of solvent-based vs. matrix-based calibration curves .
  • Step 2 : Apply chemometric tools (e.g., PCA or PLS regression) to deconvolute overlapping signals from co-eluting metabolites .
  • Step 3 : Validate method robustness via inter-laboratory studies. Report relative standard deviations (RSD) for intra-/inter-day precision (<15% for bioanalytical assays) .

Data Interpretation and Theoretical Frameworks

Q. What theoretical models best explain the role of rac α-Aminoadipic Acid-d6 in tracing lysine metabolism pathways?

  • Methodological Answer :

  • Step 1 : Integrate compartmental modeling (e.g., COPASI software) to simulate 2H^{2}H-label incorporation into downstream metabolites (e.g., saccharopine). Validate against LC-MS/MS flux data .
  • Step 2 : Link findings to existing frameworks (e.g., the "hub metabolite" theory) by correlating α-aminoadipic acid turnover rates with TCA cycle activity .
  • Step 3 : Address model-reality gaps by refining boundary conditions (e.g., mitochondrial vs. cytosolic pools) using subcellular fractionation data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.